Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and an ethyl ester group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reactions are usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and environmentally friendly solvents and reagents to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-Fluorophenyl)-3-oxopropanoate: Similar in structure but lacks the pyrazole ring.
Ethyl (4-fluorobenzoyl)acetate: Contains a fluorophenyl group but differs in the ester and ketone functionalities
Uniqueness
Ethyl 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the fluorophenyl group and the pyrazole ring enhances its potential as a versatile scaffold in drug discovery and materials science .
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-2-methylpyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-3-18-13(17)12-8-11(15-16(12)2)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXNILPHEHLPMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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